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Compound of Interest

Compound Name: CPL304110

Cat. No.: B8180474

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the selectivity profile of
CPL304110, a potent and selective small-molecule inhibitor of Fibroblast Growth Factor
Receptors (FGFR) 1, 2, and 3. Dysregulation of the FGF/FGFR signaling pathway is a key
driver in various cancers, making FGFRs an attractive therapeutic target.[1] CPL304110 is an
orally bioavailable compound that has demonstrated significant anti-tumor efficacy in preclinical
models and is currently undergoing clinical investigation.[1][2]

Biochemical Potency and Selectivity

CPL304110 exhibits high potency against FGFR1, FGFR2, and FGFR3. In vitro enzymatic
assays have demonstrated its strong inhibitory activity against these receptors.[3] The
compound shows the strongest activity against FGFR2, followed by FGFR1 and FGFR3.[3]
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Target IC50 (nM)[3][4] Kd (pM)[3]
FGFR1 0.75-4.08 0.127
FGFR2 05-1.44 176

FGFR3 3.05-10.55 0.57

Table 1: In vitro inhibitory
activity and binding affinity of
CPL304110 against FGFR1, 2,
and 3.

Furthermore, kinome scanning has revealed a high degree of selectivity for FGFRs over other
kinases.[1] CPL304110 demonstrates significantly less activity against other tyrosine kinases
such as KDR (VEGFR2), FIt3, Aurora A, and PDGFRDb.[4] However, it does show some

inhibitory activity towards CSF1R, FLT3(D835V), KIT(A829P), RET, RIPK1, TRKA, and TYK2.

[1]

Cellular Activity

In cellular assays, CPL304110 effectively inhibits FGFR signaling, leading to a dose-dependent
reduction in FGFR2 phosphorylation and downstream signaling pathways, such as the
MAPK/ERK pathway.[4] This translates to potent anti-proliferative effects in cancer cell lines
with FGFR aberrations. For instance, in the SNU-16 gastric cancer cell line, which has
amplified FGFR2, CPL304110 shows an IC50 of 85.64 nM in a proliferation assay.[4] The
inhibitory effect is substantially more potent in FGFR-dependent cancer cell lines compared to
those without FGFR aberrations.[3]

Experimental Protocols

ADP-GIlo™ Kinase Assay:

The in vitro inhibitory profile of CPL304110 was determined using the ADP-Glo™ Kinase
Assay.[1][5] This luminescent assay quantifies the amount of ADP produced during a kinase
reaction. A decrease in luminescence indicates inhibition of the kinase. The assay measures
the enzymatic activity of purified FGFR1, FGFR2, and FGFR3 in the presence of varying
concentrations of CPL304110 to determine the IC50 values.
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KINOMEscan® Screening Platform:

To assess the selectivity of CPL304110, the KINOMEscan® screening platform was utilized.[1]
This technology employs a binding assay that quantitatively measures the interaction of a
compound with a large panel of kinases. The results are reported as the percentage of the
kinase that remains bound to the compound at a specific concentration, allowing for a broad
assessment of selectivity.

Cell Proliferation Assay (ATPlite™):

The anti-proliferative effects of CPL304110 on various cancer cell lines were evaluated using
the ATPIlite™ luminescence-based assay.[1] This assay measures the level of ATP in
metabolically active cells. A reduction in ATP levels corresponds to a decrease in cell viability
and proliferation. Cancer cell lines with and without known FGFR aberrations were treated with
a range of CPL304110 concentrations to determine the IC50 values.

Western Blot Analysis:

To confirm the mechanism of action at a cellular level, Western blot analysis was performed on
cancer cell lines treated with CPL304110.[1] This technique was used to detect the
phosphorylation status of FGFR and downstream signaling proteins like ERK. A decrease in
the phosphorylated forms of these proteins upon treatment with CPL304110 confirms its
inhibitory effect on the FGFR signaling pathway.

Surface Plasmon Resonance (SPR):

The binding kinetics and affinity (Kd) of CPL304110 to the FGFR1, FGFR2, and FGFR3 kinase
domains were determined using surface plasmon resonance (SPR).[3] This label-free
technology measures the real-time interaction between a ligand (CPL304110) and an analyte
(FGFR kinase domain) immobilized on a sensor chip. The association and dissociation rates
are measured to calculate the dissociation constant (Kd).

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the FGFR signaling pathway targeted by CPL304110 and a
general workflow for its preclinical evaluation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
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and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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